REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)[CH2:4][CH2:3]1.[H][H]>CO.O1CCCC1.[C].[Pd]>[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1 |f:4.5|
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
OC1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
palladium-carbon
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After the insoluble material was filtered with Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure, diethyl ether
|
Type
|
ADDITION
|
Details
|
was added to the obtained residue
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
OC1CCN(CC1)C1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |